
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide is an organic compound with the molecular formula C26H36N2O3 It is known for its unique structure, which includes a nitrophenyl group attached to a long-chain polyunsaturated fatty acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with 4-nitroaniline. The process can be summarized as follows:
Arachidonic Acid Activation: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 4-nitroaniline under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted nitrophenyl groups.
Applications De Recherche Scientifique
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving fatty acid amides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH).
Pathways: It may modulate signaling pathways related to inflammation and pain, potentially through the inhibition of FAAH and subsequent increase in endogenous fatty acid amides.
Comparaison Avec Des Composés Similaires
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-aminophenyl)icosa-5,8,11,14-tetraenamide: Contains an amino group instead of a nitro group.
N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide: Features a hydroxy group in place of the nitro group.
Uniqueness: The presence of the nitrophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
Propriétés
Numéro CAS |
119520-58-0 |
|---|---|
Formule moléculaire |
C26H36N2O3 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29) |
Clé InChI |
PBMVYDNBOIVHBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



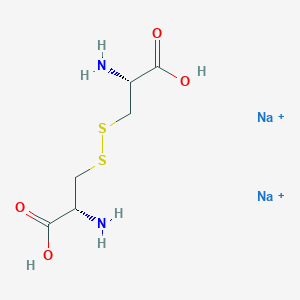
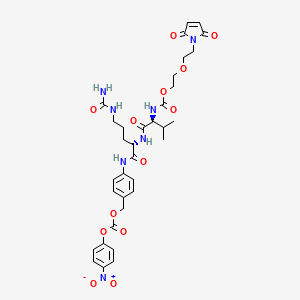
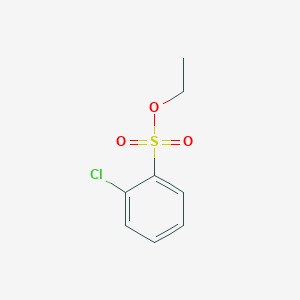
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
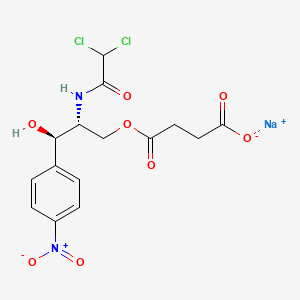

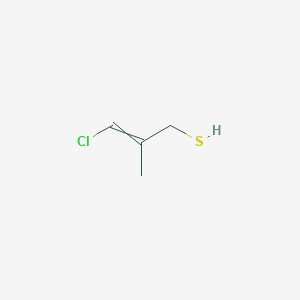

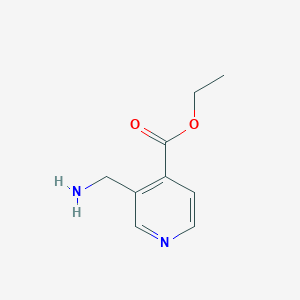
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
